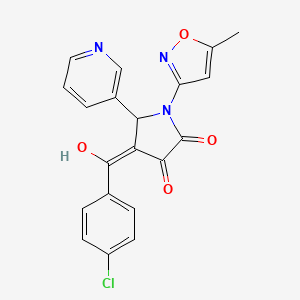

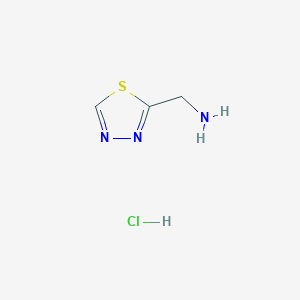

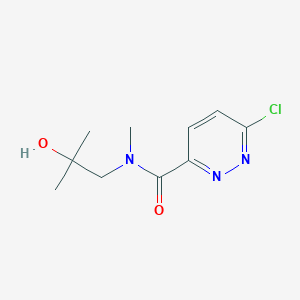

![molecular formula C16H28N2O3 B2974232 N-cycloheptyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide CAS No. 1421491-22-6](/img/structure/B2974232.png)

N-cycloheptyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The molecular structure of a compound can be represented by its InChI code. For “1,9-dioxa-4-azaspiro[5.5]undecane”, the InChI code is1S/C8H15NO2/c1-4-10-5-2-8(1)7-9-3-6-11-8/h9H,1-7H2 . This code provides a unique representation of the compound’s molecular structure. Physical And Chemical Properties Analysis

The compound “1,9-dioxa-4-azaspiro[5.5]undecane” has a molecular weight of 157.21 . It is a powder in physical form .科学的研究の応用

Synthesis of Dipeptides

A study illustrates a simple two-step procedure for synthesizing dipeptides from N-hydroxy-3-azaspiro[5,5]undecane-2,4-dione (HO-ASUD) activated α-amino acids. This method effectively allows for the DCC coupling of various chiral amino acids without loss of enantiomeric purity, showcasing the versatility of spirocyclic compounds in peptide synthesis (Nowshuddin & Reddy, 2011).

Spirocyclic Ethers and Lactones Synthesis

Another research focuses on the stereochemically controlled synthesis of spirocyclic ethers and lactones with medium-sized carbocyclic rings. The study emphasizes the phenylthio migration technique to achieve desired stereochemistry in creating spiro[4.n]alkanes and alkan-2-ones (Chibale et al., 1993).

Electrochemical Behavior

Investigation into the redox behavior of 1-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones in non-aqueous media has been reported. This study highlights the electrochemical applications of spirocyclic compounds, offering insights into their potential use in various electrochemical processes (Abou-Elenien et al., 1991).

Antibacterial Agents

Research exploring spirocyclic derivatives of ciprofloxacin as antibacterial agents demonstrates the bioactive potential of spirocyclic compounds. This study presents the synthesis of ciprofloxacin derivatives employing spirocyclic structures to enhance antibacterial activity against specific strains of bacteria (Lukin et al., 2022).

Prins Cascade Cyclization

A novel Prins cascade process for synthesizing 1,9-dioxa-4-azaspiro[5.5]undecane derivatives has been developed. This method underscores the significance of spirocyclic compounds in organic synthesis, providing a new avenue for creating spiromorpholinotetrahydropyran derivatives (Reddy et al., 2014).

Trispiropyrrolidine Synthesis

An efficient synthesis of novel trispiropyrrolidine/thiapyrrolizidines using deep eutectic solvent highlights the utility of spirocyclic compounds in synthesizing complex molecular structures. This study exemplifies the role of spirocyclic compounds in facilitating the synthesis of molecules with multiple stereocenters (Singh & Singh, 2017).

Safety And Hazards

The compound “1,9-dioxa-4-azaspiro[5.5]undecane” has several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .

特性

IUPAC Name |

N-cycloheptyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N2O3/c19-15(17-14-5-3-1-2-4-6-14)18-9-12-21-16(13-18)7-10-20-11-8-16/h14H,1-13H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFNHGCYKEHVMLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NC(=O)N2CCOC3(C2)CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cycloheptyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

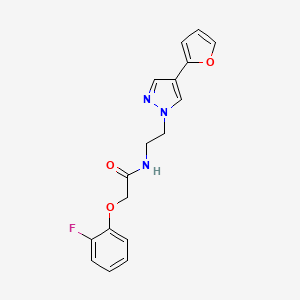

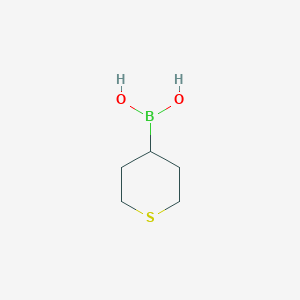

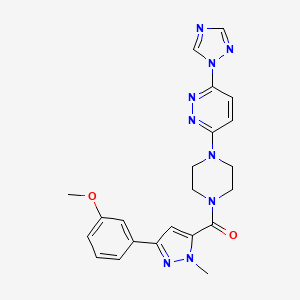

![5-methyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2974151.png)

![2-(Tert-butyl) 3-methyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/no-structure.png)

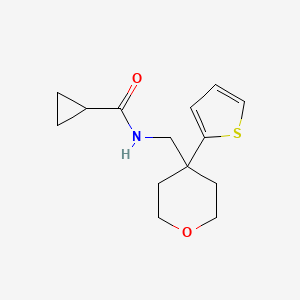

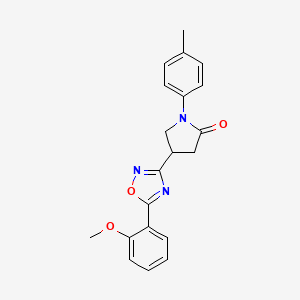

![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B2974160.png)

![7-Chloro-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2974166.png)